Benzooxazole-2-carbaldehyde oxime
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Overview
Description
Benzooxazole-2-carbaldehyde oxime is a heterocyclic compound that features a benzoxazole ring fused with an oxime functional group. This compound is of significant interest in organic chemistry due to its diverse applications in medicinal chemistry, materials science, and as an intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzooxazole-2-carbaldehyde oxime can be synthesized through the condensation of 2-aminophenol with aromatic aldehydes in the presence of hydroxylamine hydrochloride . The reaction typically occurs under mild conditions, such as room temperature, and may involve catalysts like titanium tetraisopropoxide or mesoporous titania-alumina mixed oxide .
Industrial Production Methods: Industrial production of this compound often involves the use of scalable and eco-friendly catalytic systems. Magnetic nanocatalysts, for example, have been employed to facilitate the condensation reactions, allowing for efficient and environmentally benign synthesis .
Chemical Reactions Analysis
Types of Reactions: Benzooxazole-2-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form amines.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Halogenated or sulfonylated benzoxazole derivatives.
Scientific Research Applications
Benzooxazole-2-carbaldehyde oxime has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of benzooxazole-2-carbaldehyde oxime involves its interaction with specific molecular targets. For instance, in medicinal applications, the oxime group can reactivate acetylcholinesterase, an enzyme inhibited by organophosphates . This reactivation is crucial for its use as an antidote in cases of organophosphate poisoning. Additionally, the compound’s ability to generate reactive oxygen species contributes to its anticancer properties by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Pralidoxime: An oxime-based antidote for organophosphate poisoning.
Obidoxime: Another oxime reactivator with similar applications.
HI-6: A potent oxime reactivator used in nerve agent poisoning.
Trimedoxime: An oxime with broad-spectrum reactivation capabilities.
Methoxime: An oxime-based antibiotic.
Uniqueness: Benzooxazole-2-carbaldehyde oxime stands out due to its unique benzoxazole ring structure, which imparts distinct chemical properties and reactivity. This structural feature allows for diverse functionalization and broad substrate scope, making it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
(NE)-N-(1,3-benzoxazol-2-ylmethylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-9-5-8-10-6-3-1-2-4-7(6)12-8/h1-5,11H/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTQRZVUIOHZMQ-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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